3-Chloro-5-(3,5-dicarboxyphenyl)phenol 3-Chloro-5-(3,5-dicarboxyphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261897-35-1
VCID: VC11755887
InChI: InChI=1S/C14H9ClO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
SMILES: C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)O
Molecular Formula: C14H9ClO5
Molecular Weight: 292.67 g/mol

3-Chloro-5-(3,5-dicarboxyphenyl)phenol

CAS No.: 1261897-35-1

Cat. No.: VC11755887

Molecular Formula: C14H9ClO5

Molecular Weight: 292.67 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(3,5-dicarboxyphenyl)phenol - 1261897-35-1

Specification

CAS No. 1261897-35-1
Molecular Formula C14H9ClO5
Molecular Weight 292.67 g/mol
IUPAC Name 5-(3-chloro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C14H9ClO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
Standard InChI Key IXFHAHHHEORLNC-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)O
Canonical SMILES C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Cl)O

Introduction

Synthesis

The synthesis of 3-Chloro-5-(3,5-dicarboxyphenyl)phenol typically involves multi-step organic reactions starting from commercially available precursors. Below is a general synthetic route:

  • Step 1: Chlorination of Phenol

    • Phenol is chlorinated under controlled conditions to produce 3-chlorophenol.

    • Reagent: Chlorine gas or sodium hypochlorite.

    • Catalyst: Acidic medium.

  • Step 2: Electrophilic Substitution

    • The chlorinated phenol undergoes electrophilic substitution with a benzene derivative containing carboxylic acid groups (e.g., 3,5-dicarboxybenzene).

    • Catalyst: Lewis acids such as aluminum chloride (AlCl₃).

  • Step 3: Purification

    • The crude product is purified using recrystallization or chromatography.

Pharmaceutical Applications

The compound's structure suggests potential biological activity due to its phenolic hydroxyl group and carboxylic acids, which are common in bioactive molecules. It may serve as:

  • An antioxidant agent due to its phenolic nature.

  • A precursor for synthesizing drugs targeting oxidative stress or inflammation.

Materials Science

The compound could be used in:

  • Polymer synthesis as a monomer or cross-linking agent.

  • Development of functional coatings due to its reactive functional groups.

Environmental Chemistry

Phenolic compounds with chlorine substitutions are often studied for their antimicrobial activity and potential use in water treatment processes.

Analytical Characterization

To confirm the identity and purity of 3-Chloro-5-(3,5-dicarboxyphenyl)phenol, analytical techniques are employed:

TechniquePurposeExpected Results
NMR SpectroscopyStructural elucidationSignals corresponding to aromatic protons, -OH, and -COOH groups.
FT-IR SpectroscopyFunctional group identificationPeaks for -OH (~3200 cm⁻¹), -COOH (~1700 cm⁻¹), and C-Cl (~700 cm⁻¹).
Mass SpectrometryMolecular weight determinationm/z peak at ~265 (M+1 ion).
UV-Vis SpectroscopyElectronic transitions in aromatic ringsAbsorption peaks in the UV range (~200–300 nm).

Potential Research Directions

Future studies on this compound could focus on:

  • Biological Activity Testing

    • Screening for antimicrobial, antioxidant, or anti-inflammatory properties.

  • Derivatization

    • Modifying the carboxylic acid groups to create esters or amides for pharmaceutical use.

  • Environmental Impact Studies

    • Assessing its degradation pathways and toxicity in aquatic systems.

This comprehensive analysis highlights the significance of 3-Chloro-5-(3,5-dicarboxyphenyl)phenol as a versatile chemical with diverse applications across scientific disciplines. Further research could unlock its full potential in both industrial and medicinal contexts.

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